Methyl [4-(chlorosulfonyl)phenyl]carbamate Methyl [4-(chlorosulfonyl)phenyl]carbamate
Brand Name: Vulcanchem
CAS No.: 21926-53-4
VCID: VC2320027
InChI: InChI=1S/C8H8ClNO4S/c1-14-8(11)10-6-2-4-7(5-3-6)15(9,12)13/h2-5H,1H3,(H,10,11)
SMILES: COC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Molecular Formula: C8H8ClNO4S
Molecular Weight: 249.67 g/mol

Methyl [4-(chlorosulfonyl)phenyl]carbamate

CAS No.: 21926-53-4

Cat. No.: VC2320027

Molecular Formula: C8H8ClNO4S

Molecular Weight: 249.67 g/mol

* For research use only. Not for human or veterinary use.

Methyl [4-(chlorosulfonyl)phenyl]carbamate - 21926-53-4

Specification

CAS No. 21926-53-4
Molecular Formula C8H8ClNO4S
Molecular Weight 249.67 g/mol
IUPAC Name methyl N-(4-chlorosulfonylphenyl)carbamate
Standard InChI InChI=1S/C8H8ClNO4S/c1-14-8(11)10-6-2-4-7(5-3-6)15(9,12)13/h2-5H,1H3,(H,10,11)
Standard InChI Key PXQWDWGLZDPBET-UHFFFAOYSA-N
SMILES COC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Canonical SMILES COC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl

Introduction

Chemical Structure and Identification

Molecular Identity and Classification

Methyl [4-(chlorosulfonyl)phenyl]carbamate belongs to the class of sulfonamide derivatives and features a distinctive structure with multiple functional groups. The compound contains a chlorosulfonyl group attached to a phenyl ring, which is further substituted with a carbamate group. This combination of functional groups contributes to its unique chemical behavior and applications.

Structural Characteristics

The compound's structural details are summarized in Table 1, representing its fundamental chemical identity parameters.

Table 1: Chemical Identity of Methyl [4-(chlorosulfonyl)phenyl]carbamate

ParameterDescription
CAS Number21926-53-4
Molecular FormulaC₈H₈ClNO₄S
Molecular Weight249.67 g/mol
IUPAC Namemethyl N-(4-chlorosulfonylphenyl)carbamate
Chemical FamilySulfonamide derivatives, Carbamates
Functional GroupsChlorosulfonyl, Carbamate, Phenyl

The molecular structure features a benzene ring with a chlorosulfonyl group (-SO₂Cl) at the para position relative to a methylcarbamate group (-NHCOOCH₃). This arrangement creates a compound with distinct reactive sites that can participate in various chemical transformations.

Physical and Chemical Properties

Chemical Reactivity

The compound exhibits moderate to high polarity due to the presence of electronegative atoms such as chlorine, sulfur, oxygen, and nitrogen . This polarity affects its solubility profile, with likely enhanced solubility in polar organic solvents and limited solubility in non-polar solvents.

The chlorosulfonyl group (-SO₂Cl) serves as a strong electrophile, making the compound particularly reactive toward nucleophilic species . This reactivity is the basis for many of its synthetic applications, especially in the formation of sulfonamide derivatives and other functionalized compounds.

Synthesis and Chemical Reactions

Synthetic Pathways

The primary synthetic route to Methyl [4-(chlorosulfonyl)phenyl]carbamate involves the reaction of 4-aminophenyl methylcarbamate with chlorosulfonic acid under carefully controlled conditions. This reaction is typically conducted at low temperatures to prevent decomposition of the product and to maintain selectivity.

The reaction pathway can be represented as:

4-aminophenyl methylcarbamate + ClSO₃H → Methyl [4-(chlorosulfonyl)phenyl]carbamate

Reaction Mechanisms

The synthesis proceeds through an electrophilic aromatic substitution mechanism, wherein the chlorosulfonic acid acts as the electrophile attacking the electron-rich aromatic ring of the 4-aminophenyl methylcarbamate. The amino substituent directs the incoming chlorosulfonyl group predominantly to the para position, facilitating the formation of the desired product.

Temperature control is crucial during this reaction as the highly reactive chlorosulfonyl group is susceptible to hydrolysis and other side reactions at elevated temperatures. The reaction typically requires anhydrous conditions to prevent unwanted hydrolysis of the chlorosulfonyl functionality.

Applications in Organic Synthesis

Role as a Chemical Intermediate

Methyl [4-(chlorosulfonyl)phenyl]carbamate serves as a valuable intermediate in the synthesis of more complex organic compounds. Its utility stems from the presence of multiple reactive sites that can be selectively modified to introduce various functional groups.

The compound's reactivity profile makes it particularly useful in:

  • The synthesis of sulfonamide-containing compounds

  • The preparation of carbamate derivatives

  • The development of functionalized aromatic systems

  • The creation of bioactive molecules with specific targeting capabilities

Formation of Sulfonamide Derivatives

The chlorosulfonyl group in this compound readily reacts with various nucleophiles, particularly amines, to form sulfonamide derivatives . This reaction is of significant importance in medicinal chemistry, as sulfonamides represent a major class of pharmaceutical compounds with diverse therapeutic applications.

The general reaction for sulfonamide formation can be represented as:

Methyl [4-(chlorosulfonyl)phenyl]carbamate + R-NH₂ → Methyl [4-(R-sulfonamido)phenyl]carbamate + HCl

Research Perspectives and Future Directions

Challenges and Opportunities

Research involving Methyl [4-(chlorosulfonyl)phenyl]carbamate faces several challenges, including:

  • Controlling selectivity in reactions involving multiple functional groups

  • Maintaining stability during storage and handling

  • Developing efficient synthetic routes for derivatives

  • Establishing structure-activity relationships for biological applications

Despite these challenges, the compound offers significant opportunities for advancing organic synthesis methodologies and creating novel functional materials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator